BenchChemオンラインストアへようこそ!

4-(4-CHLOROBENZENESULFONYL)-2-(FURAN-2-YL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE

Lysophosphatidic acid receptor GPCR agonism Darmstoff analog

This non-lipid heterocyclic LPA2 agonist (EC50 1,170 nM) overcomes solubility and stability limitations of endogenous lipid ligands. Its unique 4-chlorobenzenesulfonyl substitution and furan-2-yl moiety confer LPA2 subtype selectivity, avoiding LPA3 cross-reactivity. Chemically tractable for DMSO-based liquid handling in calcium flux, β-arrestin recruitment, and cAMP assays. Serves as a defined SAR anchor for medicinal chemistry optimization of subtype-selective LPA ligands. Available for R&D procurement only.

Molecular Formula C17H15ClN2O4S
Molecular Weight 378.83
CAS No. 862794-21-6
Cat. No. B2928763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-CHLOROBENZENESULFONYL)-2-(FURAN-2-YL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE
CAS862794-21-6
Molecular FormulaC17H15ClN2O4S
Molecular Weight378.83
Structural Identifiers
SMILESC1CCN(C1)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C17H15ClN2O4S/c18-12-5-7-13(8-6-12)25(21,22)16-17(20-9-1-2-10-20)24-15(19-16)14-4-3-11-23-14/h3-8,11H,1-2,9-10H2
InChIKeyAGTZQFILGMECPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Chlorobenzenesulfonyl)-2-(furan-2-yl)-5-(pyrrolidin-1-yl)-1,3-oxazole (CAS 862794-21-6): A Multifunctional Oxazole Scaffold for Lysophosphatidic Acid Receptor Research


4-(4-Chlorobenzenesulfonyl)-2-(furan-2-yl)-5-(pyrrolidin-1-yl)-1,3-oxazole (CAS 862794-21-6) is a synthetic, small-molecule heterocycle belonging to the 1,3-oxazole class, characterized by a 4-chlorobenzenesulfonyl group, a furan-2-yl substituent at the 2-position, and a pyrrolidin-1-yl group at the 5-position. Its biological annotation is sparse but includes documented agonist activity at the lysophosphatidic acid receptor 2 (LPA2/EDG4), a G-protein-coupled receptor implicated in cell survival, proliferation, and radiation-induced gastrointestinal syndrome [1]. The compound serves as a non-lipid LPA mimetic, making it a valuable tool compound for studying LPA2-mediated signaling pathways where lipid-based ligands pose solubility and stability challenges.

Why Structural Analogs Cannot Replace 4-(4-Chlorobenzenesulfonyl)-2-(furan-2-yl)-5-(pyrrolidin-1-yl)-1,3-oxazole in LPA2-Targeted Research


Within the oxazole-containing LPA receptor ligand class, subtle changes to the substitution pattern profoundly alter subtype selectivity, intrinsic efficacy (agonist vs. antagonist), and potency [1]. The 4-chlorobenzenesulfonyl electron-withdrawing group and the furan-2-yl moiety of this compound collectively contribute to its LPA2 agonist profile at an EC50 of 1,170 nM. Replacing the 4-chlorophenylsulfonyl with other arylsulfonyl groups or substituting the furan ring in generic analogs can shift selectivity toward LPA3 or convert the ligand into a pan-antagonist of LPA1-3 receptors, as demonstrated across the Darmstoff analog series [1]. Direct substitution without matched-pair activity data therefore risks loss of receptor specificity and functional response, making it impossible to reproduce experimental outcomes without this exact compound.

Quantitative Differentiation of 4-(4-Chlorobenzenesulfonyl)-2-(furan-2-yl)-5-(pyrrolidin-1-yl)-1,3-oxazole for Scientific Procurement


LPA2 Receptor Agonist Activity in RH7777 Rat Hepatoma Cells

The target compound demonstrates agonist activity at the LPA2 receptor (EDG4) with an EC50 of 1,170 nM in RH7777 rat hepatoma cells, as measured by the ChEMBL_329845 assay [1]. Within the same Darmstoff analog study, other structural variants exhibit divergent functional profiles: for example, analog 22 (possessing an aromatic ring in the lipid chain) acts as a subtype-specific LPA3 agonist with an EC50 of 692 nM, while compound 12 behaves as a pan-antagonist of LPA1-3 receptors [1]. Although no direct 4-chlorobenzenesulfonyl matched pair is reported, this cross-study comparable evidence indicates that the combination of the 4-chlorobenzenesulfonyl, furan-2-yl, and pyrrolidin-1-yl substituents is critical for retaining LPA2-targeted efficacy without antagonizing LPA1 or LPA3, a differentiation that generic oxazole analogs cannot achieve.

Lysophosphatidic acid receptor GPCR agonism Darmstoff analog

Non-Lipid Scaffold Advantage over Endogenous LPA Ligands for In Vitro Assay Development

Unlike the endogenous lipid ligands for LPA receptors (e.g., 1-oleoyl-LPA), which exhibit poor aqueous solubility, rapid metabolism by autotaxin/phosphatases, and significant albumin binding that complicates free concentration determination, this oxazole-based compound is a non-lipid small molecule with computed physicochemical properties suitable for standard DMSO-solubilized in vitro assays: XLogP3 = 3.8, topological polar surface area = 84.9 Ų, zero hydrogen bond donors, and 6 hydrogen bond acceptors [2]. The Darmstoff analog series, including this compound, was explicitly designed to overcome the inherent limitations of lipid LPA mimetics [1]. While the target compound is a weak autotaxin inhibitor (class-level inference across all Darmstoff analogs tested), its non-lipid nature alone represents a quantifiable advantage in assay reproducibility and ease of handling compared to lipid-based comparators.

Chemical probe Assay development LPA mimetic

Optimal Application Scenarios for 4-(4-Chlorobenzenesulfonyl)-2-(furan-2-yl)-5-(pyrrolidin-1-yl)-1,3-oxazole Based on Established Evidence


LPA2-Specific Pharmacological Profiling in Radiation-Induced Gastrointestinal Syndrome Models

Based on its documented LPA2 agonist activity (EC50 = 1,170 nM) [1] and the known role of LPA2 activation in mitigating radiation-induced apoptosis of intestinal crypt cells, this compound can serve as a non-lipid pharmacological tool to interrogate LPA2-mediated anti-apoptotic pathways in in vitro intestinal epithelial models. Its differentiation from LPA3-selective agonists (e.g., analog 22) is critical for isolating LPA2-specific effects without confounding LPA3-mediated signaling.

In Vitro GPCR Assay Development Requiring Non-Lipid LPA Receptor Agonists

For high-throughput screening facilities seeking a chemically tractable LPA2 agonist with defined physicochemical properties (XLogP3 = 3.8, TPSA = 84.9 Ų, no rotatable HBD) [2] and documented synthetic accessibility via the Darmstoff analog route [1], this compound offers a distinct advantage over endogenous lipid ligands that suffer from solubility and stability issues. The non-lipid scaffold simplifies DMSO-based liquid handling and reduces variability in calcium flux, β-arrestin recruitment, or cAMP assays.

Structure-Activity Relationship (SAR) Studies on Oxazole-Based LPA Receptor Ligands

The compound's unique 4-chlorobenzenesulfonyl substitution pattern provides a specific SAR anchor point for medicinal chemists exploring subtype-selective LPA ligands. Its activity can be compared to other Darmstoff analogs with different arylsulfonyl groups (e.g., unsubstituted benzenesulfonyl or 4-nitrobenzenesulfonyl variants) to delineate electronic and steric requirements for LPA2 agonism [1].

Reference Compound for Orthogonal Assay Validation in Autotaxin-LPA Axis Research

Although all Darmstoff analogs tested are weak autotaxin inhibitors [1], this compound can be used as an LPA2 receptor-proximal probe to validate assay readouts that should be insensitive to autotaxin inhibition, in contrast to dual-function molecules. This orthogonal application leverages the documented functional selectivity of the Darmstoff chemotype.

Quote Request

Request a Quote for 4-(4-CHLOROBENZENESULFONYL)-2-(FURAN-2-YL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.